molecular formula C20H16FN3O4S B2710711 (Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide CAS No. 864976-47-6

(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide

Cat. No.: B2710711
CAS No.: 864976-47-6
M. Wt: 413.42
InChI Key: FDJVDWGQIHGHLI-XDOYNYLZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide is a structurally complex molecule featuring a benzo[d]thiazol-2(3H)-ylidene core substituted with a 6-fluoro group and a 2-methoxyethyl chain at position 3. The acetamide linker connects this heterocyclic moiety to a 1,3-dioxoisoindolin-2-yl group, with the (Z)-configuration at the imine double bond. This stereochemical arrangement may influence its biological activity, solubility, and stability compared to (E)-isomers. Synthetic routes for analogous compounds often involve multi-step reactions, such as nucleophilic substitutions or condensations, as seen in benzothiazole and isoindolinone syntheses .

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-[6-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O4S/c1-28-9-8-23-15-7-6-12(21)10-16(15)29-20(23)22-17(25)11-24-18(26)13-4-2-3-5-14(13)19(24)27/h2-7,10H,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDJVDWGQIHGHLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)F)SC1=NC(=O)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Introduction

(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide is a novel compound that integrates various pharmacologically relevant moieties, suggesting potential biological activities. This article reviews the compound's biological activity, focusing on its anticancer properties and mechanisms of action based on available studies and structural analogs.

Structural Overview

The compound features a complex structure characterized by:

  • A dioxoisoindoline moiety , which is known for its involvement in various biological activities, particularly in cancer therapeutics.
  • A benzo[d]thiazole derivative, which has been associated with antimicrobial and anticancer properties.

Molecular Formula and Properties

  • Molecular Formula : C20H16FN3O4S
  • Molecular Weight : 413.42 g/mol
  • Purity : Typically 95%.

Anticancer Activity

Research indicates that compounds with similar structural features to (Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide exhibit promising anticancer activities. For instance, benzothiazole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms:

  • Cell Cycle Arrest :
    • Compounds similar to this structure have demonstrated the ability to induce G2-M phase arrest in cancer cells, a critical mechanism for inhibiting tumor growth. For example, derivatives of benzodioxole have shown significant cell cycle perturbations in Hep3B liver cancer cells, with a notable reduction in the G1 phase following treatment .
  • Cytotoxicity :
    • The cytotoxic effects of this compound can be inferred from studies on related compounds which showed low IC50 values against Hep3B cells, indicating strong cytotoxicity compared to established chemotherapeutics like doxorubicin .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
Betulinic Acid DerivativesPentacyclic structure with hydroxyl groupsAnticancer
Fluoroquinolone AntibioticsFluorinated quinolone coreBroad-spectrum antibacterial
Thiazole-Based Anticancer AgentsThiazole ring fused with other heterocyclesAnticancer

The unique combination of the dioxoisoindoline and benzo[d]thiazole moieties in (Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide may provide distinct mechanisms of action compared to these structurally similar compounds .

In Vitro Studies

Recent investigations into benzodioxole derivatives have revealed their potential as anticancer agents. For example:

  • Compound 2a significantly reduced α-fetoprotein secretion in Hep3B cells and induced cell cycle arrest comparable to doxorubicin .

Future Directions

Further research is needed to elucidate the specific biological pathways affected by (Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide. This includes:

  • Detailed pharmacokinetic studies.
  • Investigations into its interaction with specific molecular targets within cancer pathways.

Scientific Research Applications

Molecular Properties

  • Molecular Formula : C20H16FN3O4S
  • Molecular Weight : 413.42 g/mol
  • Purity : Typically 95%

Anticancer Properties

Research indicates that this compound may exhibit significant anticancer activity. The structural components of the compound, particularly the dioxoisoindoline moiety and the benzo[d]thiazole derivative, are known for their roles in cancer therapeutics.

  • Mechanisms of Action :
    • Cell Cycle Arrest : Similar compounds have been shown to induce G2-M phase arrest in cancer cells, inhibiting tumor growth effectively. For instance, derivatives with benzothiazole rings have demonstrated significant perturbations in the cell cycle of Hep3B liver cancer cells.
    • Cytotoxicity : Studies suggest that compounds with analogous structures can exhibit cytotoxic effects on various cancer cell lines, leading to decreased cell viability and proliferation.

Antimicrobial Activity

In addition to its anticancer properties, (Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide has potential applications in antimicrobial therapies:

  • Antitubercular Activity : Compounds structurally related to this compound have been evaluated for their activity against Mycobacterium tuberculosis. In vitro studies have shown promising results against various strains .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
Betulinic Acid DerivativesPentacyclic structure with hydroxyl groupsAnticancer
Fluoroquinolone AntibioticsFluorinated quinolone coreBroad-spectrum antibacterial
Thiazole-Based Anticancer AgentsThiazole ring fused with other heterocyclesAnticancer

The unique combination of the dioxoisoindoline and benzo[d]thiazole moieties in this compound may provide distinct mechanisms of action compared to these structurally similar compounds.

In Vitro Studies

Recent investigations into benzodioxole derivatives have revealed their potential as anticancer agents. For example:

  • A study demonstrated that a derivative significantly reduced α-fetoprotein secretion in Hep3B cells and induced cell cycle arrest comparable to doxorubicin.

Future Research Directions

Further research is essential to elucidate the specific biological pathways affected by this compound. Key areas for future investigation include:

  • Pharmacokinetic Studies : Understanding how the compound behaves within biological systems.
  • Target Interaction Studies : Investigating its interactions with specific molecular targets involved in cancer pathways.

Comparison with Similar Compounds

Table 1: Substituent Impact on Benzothiazole Derivatives

Compound Substituents on Benzothiazole Key Properties Reference
Target compound 6-F, 3-(2-methoxyethyl) Moderate lipophilicity, polar surface -
(Z)-N-(3-allyl-4,6-difluoro analog) 4,6-F₂, 3-allyl High lipophilicity, steric bulk
N-(6-CF₃-benzothiazol-2-yl) derivatives 6-CF₃, varied aryl groups Enhanced stability, reduced solubility

Variations in the Acetamide Substituents

The 1,3-dioxoisoindolin-2-yl group on the acetamide linker differentiates the target compound from:

  • : (E)-Acetamides with pyridinyl or quinolinyl groups, which show higher activity scores (e.g., 6.815 for a quinolin-6-yl derivative) .
  • : 2-Oxoindoline derivatives with hydroxy, naphthyl, or triazolyl substituents, which may improve hydrogen-bonding interactions but reduce membrane permeability .

Table 2: Acetamide Substituent Comparison

Compound Type Acetamide Substituent Activity/Property Insight Reference
Target compound 1,3-dioxoisoindolin-2-yl Potential protease inhibition -
(E)-Quinolin-6-yl derivative Quinolin-6-yl High activity score (6.815)
2-Oxoindoline analogs Hydroxy-naphthyl Enhanced solubility

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing (Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide?

  • Answer : The compound can be synthesized via reflux reactions in glacial acetic acid, leveraging maleimide-thiourea cyclization (as seen in analogous acetamide derivatives) . Key steps include:

  • Condensation of 1,3-dioxoisoindolin-2-yl thiourea with a substituted benzo[d]thiazole precursor.
  • Isolation of the Z-isomer via selective recrystallization (e.g., using DMF/acetic acid mixtures) .
  • Reaction monitoring via TLC to track intermediate formation .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • Answer :

  • NMR spectroscopy : ¹H/¹³C NMR to verify regiochemistry (e.g., distinguishing Z/E isomers via coupling constants and chemical shifts) .
  • IR spectroscopy : Confirmation of carbonyl (C=O) and thiazole ring vibrations .
  • Mass spectrometry (HRMS) : Validation of molecular weight and isotopic patterns .
  • X-ray crystallography (if crystals are obtainable): Definitive structural elucidation of the Z-configuration .

Q. How can reaction conditions be optimized to improve yield and selectivity for the Z-isomer?

  • Answer :

  • Solvent choice : Acetic acid promotes cyclization and stabilizes intermediates .
  • Temperature control : Reflux conditions (~110–120°C) enhance reaction kinetics while minimizing side products .
  • Additives : Sodium acetate buffers pH to favor nucleophilic attack during cyclization .
  • Design of Experiments (DoE) : Statistical optimization of variables (e.g., molar ratios, time) to identify ideal conditions .

Advanced Research Questions

Q. What computational approaches are suitable for predicting the electronic and steric effects of the 2-methoxyethyl substituent on biological activity?

  • Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron-donating/withdrawing effects of the substituent .
  • Molecular docking : Simulate interactions with target proteins (e.g., kinases) to evaluate steric compatibility and binding affinity .
  • Molecular Dynamics (MD) : Model conformational stability in solvent environments to predict pharmacokinetic behavior.

Q. How can researchers resolve discrepancies in reported biological activity data for this compound?

  • Answer :

  • Reproducibility protocols : Standardize assay conditions (e.g., cell lines, incubation times, solvent controls) .
  • Purity validation : Use HPLC (>95% purity) and elemental analysis to rule out impurities as confounding factors .
  • Orthogonal assays : Compare results across multiple platforms (e.g., enzymatic vs. cell-based assays) to confirm target specificity .

Q. What strategies are effective for scaling up synthesis while maintaining Z-isomer selectivity?

  • Answer :

  • Flow chemistry : Continuous-flow reactors improve heat/mass transfer, reducing side reactions and enabling gram-scale production .
  • Catalytic optimization : Screen transition-metal catalysts (e.g., Pd/Cu) to enhance regioselectivity during cyclization.
  • In-line analytics : Integrate real-time UV/Vis or IR monitoring to dynamically adjust reaction parameters .

Q. How does the Z-configuration influence the compound’s pharmacokinetic properties compared to the E-isomer?

  • Answer :

  • LogP calculations : Predict differences in membrane permeability using substituent contributions (e.g., methoxyethyl vs. hydrogen) .
  • Metabolic stability assays : Incubate isomers with liver microsomes to compare degradation rates.
  • Pharmacophore mapping : Identify spatial arrangements critical for target engagement using 3D-QSAR models.

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of the dioxoisoindolinyl moiety .
  • Characterization : Use deuterated DMSO for NMR to resolve aromatic proton splitting patterns .
  • Advanced Modeling : Cross-validate docking results with experimental IC₅₀ values to refine predictive algorithms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.